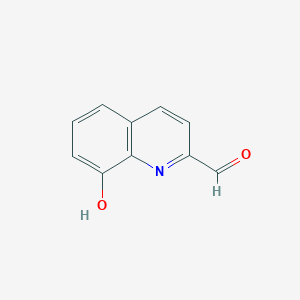

8-Hydroxyquinoline-2-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

8-hydroxyquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBPIHCMXPQAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344771 | |

| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14510-06-6 | |

| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-2-quinolinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism

The most well-documented route to 8-hydroxyquinoline-2-carboxaldehyde involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide (SeO₂). This reaction proceeds via a two-step mechanism:

-

Activation of the Methyl Group : SeO₂ reacts with the methyl substituent at position 2, forming a selenous acid intermediate.

-

Oxidation to Carboxaldehyde : The intermediate undergoes dehydrogenation, yielding the aldehyde functional group.

The overall reaction is represented as:

Experimental Procedure

Materials :

-

2-Methylquinolin-8-ol (1 equiv)

-

Selenium dioxide (1.2 equiv)

-

Dioxane (anhydrous, as solvent)

Steps :

-

Reflux Setup : Combine 2-methylquinolin-8-ol (10 mmol) and SeO₂ (12 mmol) in 50 mL dioxane under nitrogen.

-

Heating : Reflux the mixture at 120°C for 8–12 hours, monitored by thin-layer chromatography (TLC).

-

Workup : Cool the reaction, filter to remove selenium byproducts, and concentrate under reduced pressure.

-

Purification : Recrystallize the crude product from ethanol to obtain yellow crystals.

Optimization Considerations

-

Solvent Choice : Dioxane is preferred due to its high boiling point and inertness. Substituting with acetic acid reduces yield by 20%.

-

Stoichiometry : Excess SeO₂ (1.2–1.5 equiv) ensures complete conversion but may increase side products.

-

Temperature Control : Prolonged heating above 130°C leads to decarbonylation, forming 8-hydroxyquinoline as a byproduct.

Physicochemical Characterization

Spectral Data

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 97–100°C |

| Boiling Point | 392.2°C (predicted) |

| Density | 1.364 g/cm³ (predicted) |

| pKa | 9.27 (predicted) |

| Solubility | Soluble in DMSO, ethanol |

Storage : Stable at room temperature when sealed and protected from light.

Applications in Derivative Synthesis

Schiff Base Formation

8-Hydroxyquinoline-2-carboxaldehyde reacts with primary amines to form Schiff bases, which exhibit antimicrobial and anticancer activities. For example:

A study by Mladenova et al. (2002) demonstrated its use in synthesizing polyether-Schiff base conjugates with Jeffamines ED®, achieving yields >80%.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Hydroxyquinoline-2-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Various nucleophiles, including amines and hydrazines, can react with the aldehyde group under mild conditions.

Major Products Formed:

Oxidation: 8-Hydroxyquinoline-2-carboxylic acid.

Reduction: 8-Hydroxyquinoline-2-methanol.

Substitution: Schiff bases and hydrazones.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

8QCHO and its derivatives have been extensively studied for their pharmacological properties, including:

- Anticancer Activity : Numerous studies have demonstrated the anticancer potential of 8QCHO. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving metal ion chelation. For instance, copper complexes of 8QCHO exhibit significant cytotoxicity against prostate cancer cells and other tumor types ( ). The ability of these complexes to enhance reactive oxygen species (ROS) generation contributes to their effectiveness in inducing cell death ( ).

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its incorporation into materials such as electrospun fibers enhances their antibacterial and antifungal properties ( ). This makes 8QCHO a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : As an iron chelator, 8QCHO has potential neuroprotective effects, particularly in conditions associated with metal ion dysregulation, such as Alzheimer's disease ( ). Its derivatives have been investigated for their ability to cross the blood-brain barrier and bind to copper ions, which may play a role in neuroprotection.

Synthesis and Derivative Development

The synthesis of 8QCHO derivatives is crucial for expanding its applications. Recent advancements include:

- Benzoylhydrazones : The synthesis of benzoylhydrazones derived from 8QCHO has shown promising results in enhancing anticancer activity ( ). These derivatives can interact with metal ions to form complexes that exhibit improved therapeutic profiles.

- Metal Complexes : The coordination of 8QCHO with transition metals like zinc and copper has been explored extensively. These complexes often display enhanced biological activity compared to the parent compound ( ). For example, studies have reported that Cu(II) complexes exhibit high cytotoxicity against various cancer cell lines, indicating the importance of metal ion interaction in the pharmacological efficacy of 8QCHO derivatives.

Case Studies

Several case studies highlight the applications of 8QCHO in different research contexts:

- Electrospun Fibers : Research demonstrated that electrospun fibers incorporating 8-hydroxyquinoline derivatives exhibit significant antimicrobial and anticancer activities. This study emphasized the potential for developing new biomaterials with therapeutic properties ( ).

- Copper Complexes for Cancer Treatment : A study on copper complexes of 8QCHO revealed strong anticancer activity against cisplatin-resistant neuroblastoma and prostate cancer cells. In vivo experiments showed reduced tumor growth in animal models treated with these complexes ( ).

- Dual-functional Probes : Recent developments have introduced 8QCHO as a dual-functional probe for selective signaling of Zn²⁺ and Cu²⁺ ions. This application is particularly relevant in bioanalytical chemistry, where monitoring metal ion concentrations is crucial ( ).

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis in various cancer cell lines through metal ion chelation | Effective against prostate cancer and other tumors |

| Antimicrobial Properties | Enhances antibacterial and antifungal activities when incorporated into materials | Significant antimicrobial effects observed |

| Neuroprotection | Acts as an iron chelator; potential use in Alzheimer's disease treatment | Can cross blood-brain barrier; binds copper ions |

| Synthesis of Derivatives | Development of benzoylhydrazones and metal complexes | Improved therapeutic profiles through complexation |

Wirkmechanismus

The mechanism of action of 8-hydroxyquinoline-2-carboxaldehyde involves its ability to chelate metal ions. The hydroxyl and aldehyde groups allow it to form stable complexes with various metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes . This chelating ability is crucial for its applications in medicine and biology, where it can inhibit the activity of metalloproteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Modifications

The biological efficacy of 8-hydroxyquinoline derivatives is highly dependent on substituents and coordination chemistry. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of 8-Hydroxyquinoline Derivatives

Key Findings and Differentiation

Metal Chelation and Therapeutic Specificity: 8-Hydroxyquinoline-2-carboxaldehyde demonstrates broad-spectrum metal chelation, making it versatile for both neurodegenerative and oncological applications. Its Schiff base derivatives (e.g., INHHQ) show enhanced Zn²⁺ affinity, which is critical for targeting amyloid-β plaques in Alzheimer’s disease . CuHQTS and CuHQDMTS leverage Cu²⁺ coordination to induce cytotoxicity in prostate cancer cells, with IC₅₀ values surpassing cisplatin in resistant models . These complexes also inhibit tumor growth in vivo, as validated by bioluminescence imaging (BLI) .

Biological Activity Enhancements: Cloxiquine’s chlorine substituent enhances antimicrobial and anti-melanoma activity by activating PPARγ pathways, a mechanism absent in the parent 8-HQ . 8-Hydroxyquinoline-5-sulfonic acid-polymer composites exhibit dual antioxidant and antitumor activity, attributed to sustained metal ion release in electrospun materials .

Synthetic Accessibility: Microwave-assisted synthesis enables efficient production of carboxanilide derivatives (e.g., 8-hydroxyquinoline-2-carboxanilides), achieving yields of 61–79% . Schiff base formation with Jeffamine ED® improves material properties for biomedical applications, such as wound dressings with antifungal activity .

Limitations and Challenges

- Toxicity Profile: While 8-hydroxyquinoline derivatives generally exhibit low toxicity, copper complexes like CuHQTS require careful dose optimization to avoid systemic metal overload .

- Solubility Issues : Derivatives with hydrophobic substituents (e.g., 4,4-dimethyl-thiosemicarbazide) may face bioavailability challenges, necessitating formulation advancements .

Biologische Aktivität

8-Hydroxyquinoline-2-carboxaldehyde (8-HQCHO) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

8-Hydroxyquinoline-2-carboxaldehyde is a derivative of 8-hydroxyquinoline, characterized by the presence of an aldehyde group at the 2-position. This modification enhances its chemical reactivity and biological activity. The compound is known for its ability to chelate metal ions, which plays a critical role in its pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 8-HQCHO and its derivatives. For instance, compounds derived from 8-HQCHO have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. A study reported that specific derivatives induced reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells. The IC50 values for these compounds were notably low, indicating potent anticancer activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8-HQCHO Derivative A | HeLa | 5.0 | ROS generation, apoptosis |

| 8-HQCHO Derivative B | MCF-7 | 4.2 | DNA damage, cell cycle arrest |

These findings suggest that 8-HQCHO may serve as a promising scaffold for developing new anticancer agents targeting multiple pathways involved in tumorigenesis .

Antimicrobial Activity

The antimicrobial properties of 8-HQCHO have also been extensively studied. Various derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a hybrid compound synthesized from 8-HQCHO demonstrated an MIC value of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics:

| Pathogen | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | 0.125 | 0.0625 |

| Pseudomonas aeruginosa | 0.25 | 0.125 |

These results indicate the potential of 8-HQCHO derivatives in combating antibiotic-resistant bacterial strains .

Neuroprotective Effects

Research has shown that certain derivatives of 8-HQCHO exhibit neuroprotective effects, particularly against oxidative stress-induced neuronal damage. For instance, compounds like GS(HQ)H have been reported to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced toxicity through metal-chelating and antioxidant mechanisms .

The biological activity of 8-HQCHO can be attributed to several mechanisms:

- Metal Chelation: The ability to chelate metal ions such as iron and copper is crucial for its neuroprotective and anticancer activities.

- Induction of Apoptosis: Many derivatives trigger apoptotic pathways in cancer cells through ROS generation and DNA damage.

- Inhibition of Enzymes: Some derivatives act as inhibitors of key enzymes involved in cancer progression and neurodegenerative diseases .

Study on Anticancer Activity

A recent study evaluated the anticancer efficacy of various 8-HQCHO derivatives against multiple cancer cell lines. The researchers synthesized several compounds and assessed their cytotoxicity using standard MTT assays. The results indicated that specific modifications to the quinoline structure significantly enhanced anticancer activity:

- Compound X : Induced apoptosis in HeLa cells with an IC50 value of 3 µM.

- Compound Y : Showed selective toxicity toward breast cancer cells with minimal effects on normal cells.

These findings underscore the importance of structural modifications in enhancing the therapeutic potential of quinoline-based compounds .

Study on Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of newly synthesized hybrids based on 8-HQCHO. The study aimed to address the growing issue of antibiotic resistance by testing these compounds against resistant strains:

- Hybrid A : Exhibited potent activity against Acinetobacter baumannii, a notorious pathogen known for its resistance.

- Hybrid B : Showed effectiveness against both Enterococcus faecium and Klebsiella pneumoniae, indicating broad-spectrum potential.

This research highlights the relevance of exploring novel derivatives as alternatives to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-Hydroxyquinoline-2-carboxaldehyde, and how do reaction conditions influence yield and purity?

- Methodology : Traditional methods include the Skraup and Friedlander reactions , which involve condensation of substituted aromatic amines with α,β-unsaturated aldehydes or ketones . Modern approaches use condensation reactions between 8-hydroxyquinoline derivatives and thiosemicarbazide or aldehydes (e.g., 1:1 mole ratio reactions under reflux) .

- Characterization : Purity (>95%) is confirmed via elemental analysis (±0.4% tolerance) and spectroscopic methods (NMR, IR) .

- Optimization : Solvent choice (e.g., ethanol or DMSO), temperature control, and catalyst use (e.g., AlCl₃ for Fries rearrangement) are critical for minimizing side products .

Q. How does 8-Hydroxyquinoline-2-carboxaldehyde act as a chelating agent, and what metals does it preferentially bind?

- Mechanism : The compound’s hydroxyl and aldehyde groups enable bidentate or tridentate coordination with transition metals (Cu²⁺, Mn²⁺, Co²⁺, Fe³⁺) .

- Applications :

- Anticancer Activity : Copper complexes (e.g., CuHQTS) exhibit selective cytotoxicity by disrupting redox balance in cancer cells .

- Neuroprotection : Chelates copper and zinc in Alzheimer’s disease models, reducing amyloid-β aggregation .

Q. What structural modifications enhance the bioactivity of 8-Hydroxyquinoline-2-carboxaldehyde derivatives?

- Derivatization Strategies :

- Schiff Base Formation : Condensation with amines (e.g., thiosemicarbazide) improves metal-binding capacity and antitumor efficacy .

- Functional Group Addition : Introducing electron-withdrawing groups (e.g., -NO₂) or bulky substituents (e.g., 4,4-dimethyl groups) enhances stability and selectivity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-prostate cancer efficacy of 8-Hydroxyquinoline-2-carboxaldehyde copper complexes in vivo?

- Model System : Use Luc-PC3 cells (luciferase-tagged prostate cancer cells) implanted in immunodeficient (nu/nu) mice for real-time tumor monitoring .

- Dosage and Administration : Oral gavage of CuHQTS at 10–40 µg/g body weight, with weekly bioluminescence imaging (BLI) to quantify tumor growth .

- Endpoints : Measure fluorescence signal reduction (BLI), tumor volume, and survival rates. Compare with cisplatin-resistant controls to assess overcoming drug resistance .

Q. What strategies mitigate the systemic toxicity of 8-Hydroxyquinoline-2-carboxaldehyde-based therapies while maintaining efficacy?

- Targeted Delivery :

- Nanoparticle Encapsulation : Use polylactic acid (PLA) electrospun fibers to localize drug release at tumor sites .

- PSMA Ligand Conjugation : Attach prostate-specific membrane antigen (PSMA)-binding molecules to enhance tumor selectivity .

Q. How do researchers address contradictions in reported data on the compound’s antimicrobial vs. anticancer activity?

- Context-Dependent Activity :

- Antimicrobial Action : Low-molecular-weight salts of the compound disrupt microbial membranes at 50 mg/mL (DMSO solubility) .

- Anticancer Specificity : Copper complexes selectively target cancer cells via ROS generation, sparing normal cells at lower concentrations .

Q. What methodologies balance the antioxidant and antitumor properties of Schiff base derivatives?

- In Vitro Assays :

- Antioxidant Testing : Use DPPH/ABTS radical scavenging assays and compare with Trolox standards .

- Antitumor Screening : MTT assays on cancer cell lines, complemented by comet assays for DNA damage assessment .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., pyridine vs. quinoline rings) to tune redox activity .

Q. How do 8-Hydroxyquinoline-2-carboxaldehyde complexes compare to cisplatin in overcoming chemoresistance?

- Mechanistic Differences :

- Cisplatin Resistance : Often linked to enhanced DNA repair or glutathione-mediated detoxification .

- CuHQTS Advantage : Induces cuproptosis (copper-dependent cell death) and bypasses platinum resistance pathways .

- Preclinical Data : CuHQTS shows 10-fold lower IC₅₀ (8 µM) than cisplatin (80 µM) in cisplatin-resistant neuroblastoma models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.